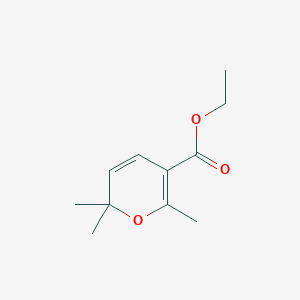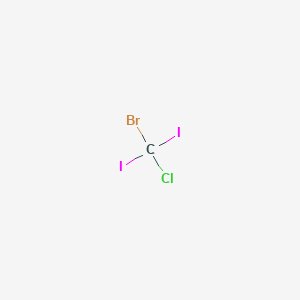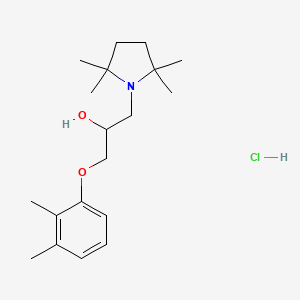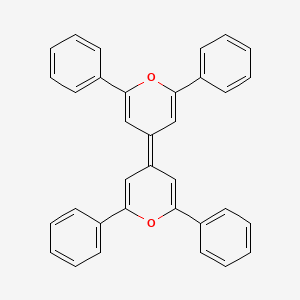![molecular formula C10H11N B14652224 (E)-benzylidene-[(E)-prop-1-enyl]-amine](/img/structure/B14652224.png)
(E)-benzylidene-[(E)-prop-1-enyl]-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-benzylidene-[(E)-prop-1-enyl]-amine is an organic compound characterized by the presence of a benzylidene group attached to a prop-1-enyl-amine moiety. This compound is notable for its geometric isomerism, specifically the E-configuration, which denotes that the highest priority substituents on either side of the double bond are on opposite sides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-benzylidene-[(E)-prop-1-enyl]-amine typically involves the condensation of benzaldehyde with prop-1-enyl-amine under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
(E)-benzylidene-[(E)-prop-1-enyl]-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) can convert the double bonds to single bonds, yielding saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles such as halides or alkoxides replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., sodium methoxide)
Major Products Formed
Oxidation: Benzaldehyde, prop-1-enyl ketone
Reduction: Benzylamine, propylamine
Substitution: Benzylidene halides, prop-1-enyl ethers
Scientific Research Applications
(E)-benzylidene-[(E)-prop-1-enyl]-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (E)-benzylidene-[(E)-prop-1-enyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
(Z)-benzylidene-[(Z)-prop-1-enyl]-amine: The Z-isomer of the compound, where the highest priority substituents are on the same side of the double bond.
Benzylidene-[(E)-prop-1-enyl]-amine: A similar compound without the E-configuration, leading to different chemical and biological properties.
Uniqueness
(E)-benzylidene-[(E)-prop-1-enyl]-amine is unique due to its specific E-configuration, which imparts distinct chemical reactivity and biological activity compared to its Z-isomer and other related compounds. This configuration can influence the compound’s ability to interact with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-phenyl-N-[(E)-prop-1-enyl]methanimine |
InChI |
InChI=1S/C10H11N/c1-2-8-11-9-10-6-4-3-5-7-10/h2-9H,1H3/b8-2+,11-9? |
InChI Key |
IGLAKAHZBPQRJT-WDKBVKRQSA-N |
Isomeric SMILES |
C/C=C/N=CC1=CC=CC=C1 |
Canonical SMILES |
CC=CN=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


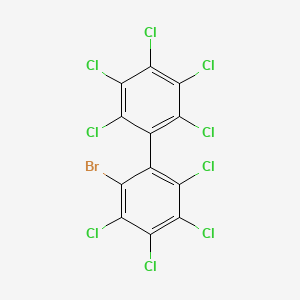
![5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran](/img/structure/B14652149.png)
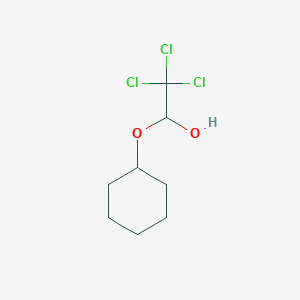
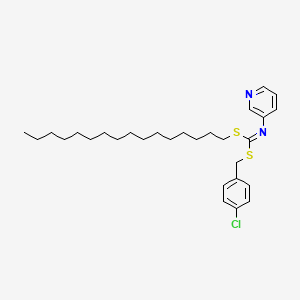
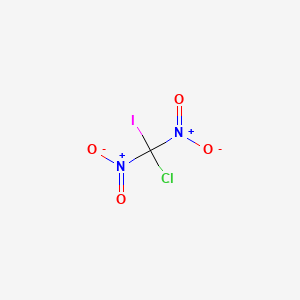
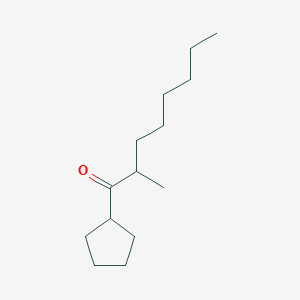
![1,1'-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene]](/img/structure/B14652175.png)
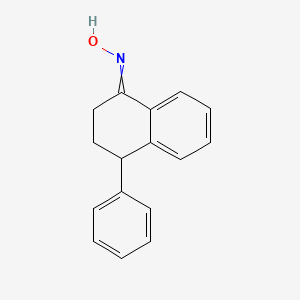
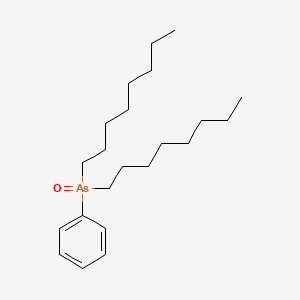
![4-{[(Prop-2-yn-1-yl)oxy]methyl}-2,2-bis(trifluoromethyl)-1,3-dioxolane](/img/structure/B14652192.png)
